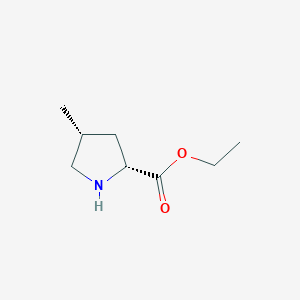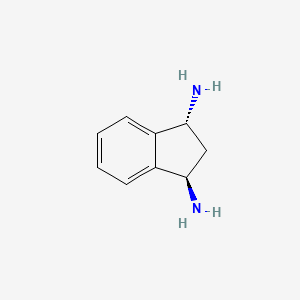
POLY(ANILINESULFONIC ACID), 5 WT. per cent SOLUTION IN WATER
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
POLY(ANILINESULFONIC ACID), 5 WT. per cent SOLUTION IN WATER: is a self-doped, conducting polymer with a molecular weight of approximately 10,000 (GPC, polyethylene oxide) and a concentration of 5 wt. % in water . This compound is known for its solubility in water and its insolubility in ethers and esters . It is widely used in various scientific and industrial applications due to its unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of POLY(ANILINESULFONIC ACID) typically involves the polymerization of aniline in the presence of a sulfonating agent. The reaction is carried out under acidic conditions, which facilitate the formation of the polymer chain. The polymerization process can be controlled to achieve the desired molecular weight and degree of sulfonation .
Industrial Production Methods: In industrial settings, the production of POLY(ANILINESULFONIC ACID) involves large-scale polymerization reactors where aniline and the sulfonating agent are mixed under controlled conditions. The reaction is monitored to ensure consistent product quality. The resulting polymer is then dissolved in water to create a 5 wt. % solution .
Análisis De Reacciones Químicas
Types of Reactions: POLY(ANILINESULFONIC ACID) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the sulfonic acid groups on the polymer chain .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize POLY(ANILINESULFONIC ACID).
Reduction: Reducing agents like sodium borohydride can reduce the polymer, altering its electronic properties.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinone derivatives, while reduction can result in the formation of leuco derivatives .
Aplicaciones Científicas De Investigación
Chemistry: POLY(ANILINESULFONIC ACID) is used in the development of conductive polymers and materials. Its unique properties make it suitable for applications in sensors, batteries, and electrochemical devices .
Biology: In biological research, POLY(ANILINESULFONIC ACID) is used as a component in biosensors and bioelectronic devices. Its biocompatibility and conductivity make it an ideal material for interfacing with biological systems .
Medicine: The compound is explored for use in drug delivery systems and medical devices. Its ability to conduct electricity and interact with biological tissues opens up possibilities for innovative medical applications .
Industry: In industrial applications, POLY(ANILINESULFONIC ACID) is used in the production of antistatic coatings, corrosion-resistant materials, and conductive adhesives. Its versatility and performance make it a valuable material in various industrial processes .
Mecanismo De Acción
The mechanism by which POLY(ANILINESULFONIC ACID) exerts its effects is primarily through its conductive properties. The sulfonic acid groups on the polymer chain facilitate proton conduction, which enhances the overall conductivity of the material. This proton conduction mechanism is crucial for its applications in sensors and electrochemical devices .
Comparación Con Compuestos Similares
Polyaniline (PAni): A widely studied conductive polymer with high conductivity and stability but limited solubility and mechanical properties.
Poly(4-vinylpyridine): Another conductive polymer used in similar applications but with different chemical properties.
Poly(diallyldimethylammonium chloride): Used in antistatic and conductive applications but differs in its chemical structure and properties.
Uniqueness: POLY(ANILINESULFONIC ACID) stands out due to its self-doping capability and water solubility, which are not commonly found in other conductive polymers. These properties make it particularly useful in applications where water solubility and ease of processing are essential .
Propiedades
Número CAS |
167860-86-8 |
|---|---|
Fórmula molecular |
C8H10OS |
Peso molecular |
0 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




